(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Description
The compound (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a piperazine ring substituted with a naphthalen-1-yl group and a benzylidene moiety bearing a propenyloxy (allyloxy) substituent. Its molecular formula is C₂₄H₂₅N₃O₂S, with a molecular weight of 419.54 g/mol and a monoisotopic mass of 419.1667 g/mol . The (5E) configuration indicates the stereochemistry of the benzylidene double bond, which is critical for maintaining planar geometry and influencing intermolecular interactions.
Properties
IUPAC Name |
(5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-2-18-32-22-12-10-20(11-13-22)19-25-26(31)28-27(33-25)30-16-14-29(15-17-30)24-9-5-7-21-6-3-4-8-23(21)24/h2-13,19H,1,14-18H2/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGOKIYQZUILP-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone core and a benzaldehyde derivative.
Attachment of the Piperazine Moiety: The piperazine moiety is incorporated through nucleophilic substitution reactions, often using a naphthyl-substituted piperazine derivative.
Allylation: The final step involves the allylation of the benzylidene group using an appropriate allylating agent under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and naphthyl groups, leading to the formation of epoxides and quinones, respectively.
Reduction: Reduction reactions can target the benzylidene and thiazolone moieties, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Dihydro derivatives of the benzylidene and thiazolone moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its multi-functional nature allows for the modulation of different biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4(5H)-one derivatives exhibit diverse biological activities modulated by substituents on the piperazine/piperidine ring and benzylidene moiety. Below is a detailed comparison of the target compound with structurally analogous molecules (Table 1), followed by key findings.
Table 1: Structural and Physicochemical Comparison of Thiazol-4(5H)-one Derivatives
Key Findings from Comparative Analysis
Piperazine vs. Piperidine Substituents: The target compound’s naphthalen-1-yl-piperazine moiety confers greater lipophilicity compared to smaller aryl groups (e.g., 2-methylphenyl in Compound A) or non-aromatic piperidine (Compound C). This enhances blood-brain barrier penetration, a trait relevant for CNS-targeting drugs . Electron-withdrawing groups (e.g., CF₃ in Compound B) improve metabolic stability but reduce solubility due to increased molecular weight and hydrophobicity .
Benzylidene Substituent Effects :
- Propenyloxy (allyloxy) in the target compound and Compounds A/B provides moderate electron-donating effects, stabilizing the benzylidene ring’s conjugated system. This contrasts with the electron-withdrawing nitro group in Compound E, which may enhance electrophilic reactivity .
- Hydroxy substituents (Compound D) increase polarity and solubility but may limit membrane permeability .
Crystallographic and Structural Insights :
- Compounds like C exhibit intramolecular hydrogen bonds (C–H⋯S), stabilizing their conformation and influencing packing in crystal lattices. Similar interactions are plausible in the target compound .
- Piperazine rings in most analogs adopt chair conformations , while benzylidene moieties form dihedral angles of 10–50° with the thiazole ring, affecting planar conjugation .
Biological Implications: Thiazol-4(5H)-ones with bulky aryl groups (e.g., naphthyl in the target) show improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiazolone core structure and incorporates several functional groups, including naphthyl, piperazine, and benzylidene moieties. These groups contribute to its unique chemical properties and reactivity, making it a promising candidate for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O2S |
| Molecular Weight | 455.6 g/mol |
| Structural Features | Thiazolone core, piperazine ring, naphthyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may modulate the activity of specific proteins associated with apoptosis and inflammation .
Biological Activities
Recent studies have reported various biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it showed notable activity against human Molt4/C8 T-lymphocytes and murine L1210 leukemic cells . The structure-activity relationship (SAR) analysis suggests that the presence of ortho-substituents enhances cytotoxic potency .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate potential antibacterial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Enzyme Inhibition
Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest a promising profile for neuroprotective and anti-infective applications .
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- Anticancer Study : A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
- Antibacterial Evaluation : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low micromolar concentrations.
- Enzyme Inhibition Assays : The compound demonstrated competitive inhibition against AChE with an IC50 value significantly lower than standard inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
